

Application Notes and Protocols for Combining MNI-Caged-L-Glutamate with Electrophysiology

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Compound of Interest

Compound Name: MNI-caged-L-glutamate

Cat. No.: B1677367

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise spatial and temporal control of neurotransmitter release is crucial for understanding synaptic function and neuronal circuitry. **MNI-caged-L-glutamate** is a photolabile compound that allows for the rapid and localized release of L-glutamate upon photolysis, mimicking synaptic transmission.^[1] This technology, when combined with electrophysiological techniques such as patch-clamp recording, provides a powerful tool for investigating glutamate receptor properties, synaptic plasticity, and dendritic integration.^{[1][2][3]} This document provides detailed application notes and protocols for the effective use of **MNI-caged-L-glutamate** in electrophysiological experiments.

Application Notes

MNI-caged-L-glutamate is a derivative of glutamate rendered biologically inactive by a 4-methoxy-7-nitroindoliny (MNI) "cage" group. This cage is removed upon absorption of light, releasing free L-glutamate with high temporal and spatial precision.^[4]

Advantages:

- **Rapid and Efficient Release:** **MNI-caged-L-glutamate** releases glutamate rapidly and efficiently upon photolysis with a quantum yield in the range of 0.065-0.085. The photo-release following a light pulse has a half-time of approximately 200 ns.^[4]

- **High Stability:** It is water-soluble, stable at neutral pH, and highly resistant to hydrolysis, ensuring its integrity during lengthy experiments.[\[1\]](#)
- **Pharmacological Inertness at Glutamate Receptors:** In its caged form, it is pharmacologically inactive at neuronal glutamate receptors and transporters, even at millimolar concentrations. [\[1\]](#)
- **Two-Photon Compatibility:** It is well-suited for two-photon uncaging microscopy, allowing for diffraction-limited uncaging and precise targeting of individual dendritic spines.[\[1\]](#)[\[2\]](#)
- **Optical Compatibility:** **MNI-caged-L-glutamate** is optically compatible with common fluorophores used in fluorescence imaging, such as GFP, YFP, and most Ca²⁺ dyes.

Limitations and Considerations:

- **GABA-A Receptor Antagonism:** A significant drawback of **MNI-caged-L-glutamate** is its antagonism of GABA-A receptors at concentrations typically used for two-photon uncaging. [\[1\]](#)[\[5\]](#)[\[6\]](#) This can limit its use in studies where normal GABAergic tone is critical. The IC₅₀ for this inhibition is approximately 0.5 mM.[\[4\]](#) A "cloaked" version of MNI-glutamate has been developed to mitigate this off-target effect.[\[7\]](#)
- **Light Scattering in Tissue:** In brain slice preparations, light scattering can affect the precision of uncaging. Calibration of the uncaging power at different depths within the slice is recommended.[\[2\]](#)[\[8\]](#)
- **Phototoxicity:** High-intensity or prolonged light exposure can lead to phototoxicity. It is essential to use the minimum light power and duration necessary to elicit a physiological response.
- **Batch-to-Batch Variability:** There can be variations in the efficacy of **MNI-caged-L-glutamate** between different batches. It is advisable to calibrate the uncaging parameters for each new batch.[\[1\]](#)

Quantitative Data

The following tables summarize the key quantitative properties and typical experimental parameters for **MNI-caged-L-glutamate**.

Table 1: Photochemical Properties of **MNI-Caged-L-Glutamate**

Property	Value	Reference(s)
Molecular Weight	323.3 g/mol	
Formula	C ₁₄ H ₁₇ N ₃ O ₆	
Solubility in Water	Up to 50 mM	
One-Photon (1P) Excitation Range	300 - 380 nm	
One-Photon (1P) Absorption Maximum (λ_{max})	~336-340 nm	[4] [9]
Quantum Yield (Φ)	0.065 - 0.085	
Two-Photon (2P) Uncaging Cross-Section ($\delta\sigma$)	0.06 GM at 730 nm	
Purity	≥99%	
Storage Temperature	-20°C	

Table 2: Typical Experimental Parameters for Electrophysiology

Parameter	One-Photon Uncaging	Two-Photon Uncaging	Reference(s)
Concentration	660-690 μ M (bath application)	2.5 - 10 mM (bath application)	[1][5]
Light Source	DPSS laser (350 nm), 405 nm laser, 410 nm CW laser	Pulsed IR laser (e.g., Ti:sapphire)	[4][5][9]
Wavelength	350-410 nm	720-730 nm	[1][5]
Pulse Duration	1-5 ms	1 ms	[1][5]
Laser Power	1.7-5 mW	Dependent on depth and objective, adjusted to elicit ~10 pA uEPSC	[1][5]
Electrophysiological Recording	Whole-cell patch clamp (voltage or current clamp)	Whole-cell patch clamp (voltage or current clamp)	[3][10]

Experimental Protocols

Protocol 1: One-Photon Uncaging of MNI-Caged-L-Glutamate Combined with Whole-Cell Patch-Clamp Recording

This protocol describes the general steps for performing one-photon uncaging to map glutamate responses on the soma or dendrites of a neuron.

Materials:

- **MNI-caged-L-glutamate**
- Artificial cerebrospinal fluid (aCSF)
- Patch-clamp rig with IR-DIC microscopy

- Electrophysiology recording equipment (amplifier, digitizer, software)
- Uncaging laser (e.g., 355 nm, 405 nm, or 410 nm) coupled to the microscope light path
- Micromanipulators

Procedure:

- Slice Preparation: Prepare acute brain slices (e.g., 200-300 μm thick) from the brain region of interest and maintain them in oxygenated aCSF.[\[11\]](#)
- **MNI-Caged-L-Glutamate** Solution Preparation: Prepare a stock solution of **MNI-caged-L-glutamate** in water. On the day of the experiment, dilute the stock solution into the recording aCSF to a final concentration of 660-690 μM . Protect the solution from light.[\[4\]](#)[\[5\]](#)
- Electrophysiological Recording:
 - Transfer a brain slice to the recording chamber and perfuse with the **MNI-caged-L-glutamate**-containing aCSF.
 - Establish a whole-cell patch-clamp recording from a target neuron in either voltage-clamp or current-clamp mode.[\[10\]](#)[\[11\]](#)
 - Include a fluorescent dye in the internal solution to visualize the neuron's morphology.
- Laser Alignment and Focusing:
 - Align the uncaging laser beam to be co-localized with the focal plane of the objective.
 - Focus the laser spot to a small, defined area on the soma or dendrite of the patched neuron.
- Uncaging and Data Acquisition:
 - Deliver brief pulses of laser light (e.g., 1-5 ms duration, 1.7-5 mW power) to the targeted location.[\[5\]](#)

- Simultaneously record the electrophysiological response (uncaging-evoked postsynaptic current, uEPSC, or potential, uEPSP).[\[3\]](#)[\[12\]](#)
- Vary the location of the uncaging spot to map the spatial distribution of glutamate receptors.[\[10\]](#)
- Data Analysis:
 - Measure the amplitude, rise time, and decay kinetics of the uEPSCs/uEPSPs.
 - Correlate the response characteristics with the location of uncaging.

Protocol 2: Two-Photon Uncaging of MNI-Caged-L-Glutamate at Single Dendritic Spines

This protocol outlines the procedure for using two-photon microscopy to uncage glutamate at individual dendritic spines, mimicking synaptic input.

Materials:

- Same as Protocol 1, with the addition of a two-photon microscope equipped with a pulsed infrared laser.

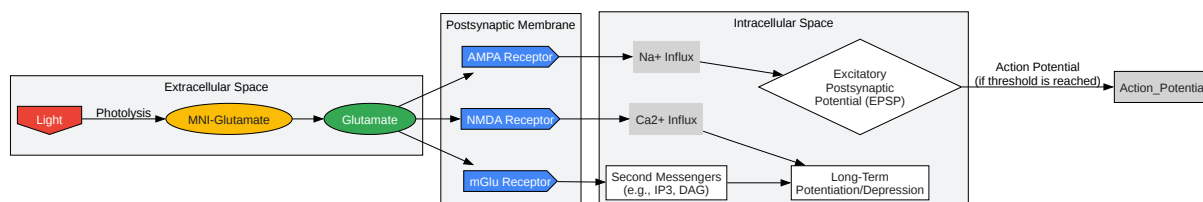
Procedure:

- Slice and Solution Preparation: Follow steps 1 and 2 from Protocol 1, but use a higher concentration of **MNI-caged-L-glutamate** (2.5-10 mM) in the recording aCSF.[\[1\]](#)
- Electrophysiological Recording: Establish a whole-cell patch-clamp recording from a target neuron as described in Protocol 1.
- Two-Photon Imaging and Spine Identification:
 - Use the two-photon microscope to acquire a high-resolution image stack of the dendritic branches of the recorded neuron.
 - Identify individual dendritic spines for targeted uncaging.

- Uncaging at Single Spines:
 - Position the uncaging laser beam (tuned to ~720 nm) to a point just off the head of the selected spine.[\[1\]](#)[\[3\]](#)
 - Deliver short laser pulses (e.g., 1 ms) to trigger two-photon photolysis of the **MNI-caged-L-glutamate**.[\[1\]](#)
 - Record the resulting uEPSC or uEPSP.
- Calibration and Control:
 - Adjust the laser power and pulse duration to elicit uEPSCs with amplitudes and kinetics that mimic miniature excitatory postsynaptic currents (mEPSCs).[\[1\]](#)
 - Perform control experiments by uncaging at nearby dendritic shafts to ensure the response is specific to the spine.[\[12\]](#)
- Data Analysis: Analyze the amplitude and kinetics of the spine-specific uEPSCs. This data can be used to study the functional properties of individual synapses and their plasticity.

Visualizations

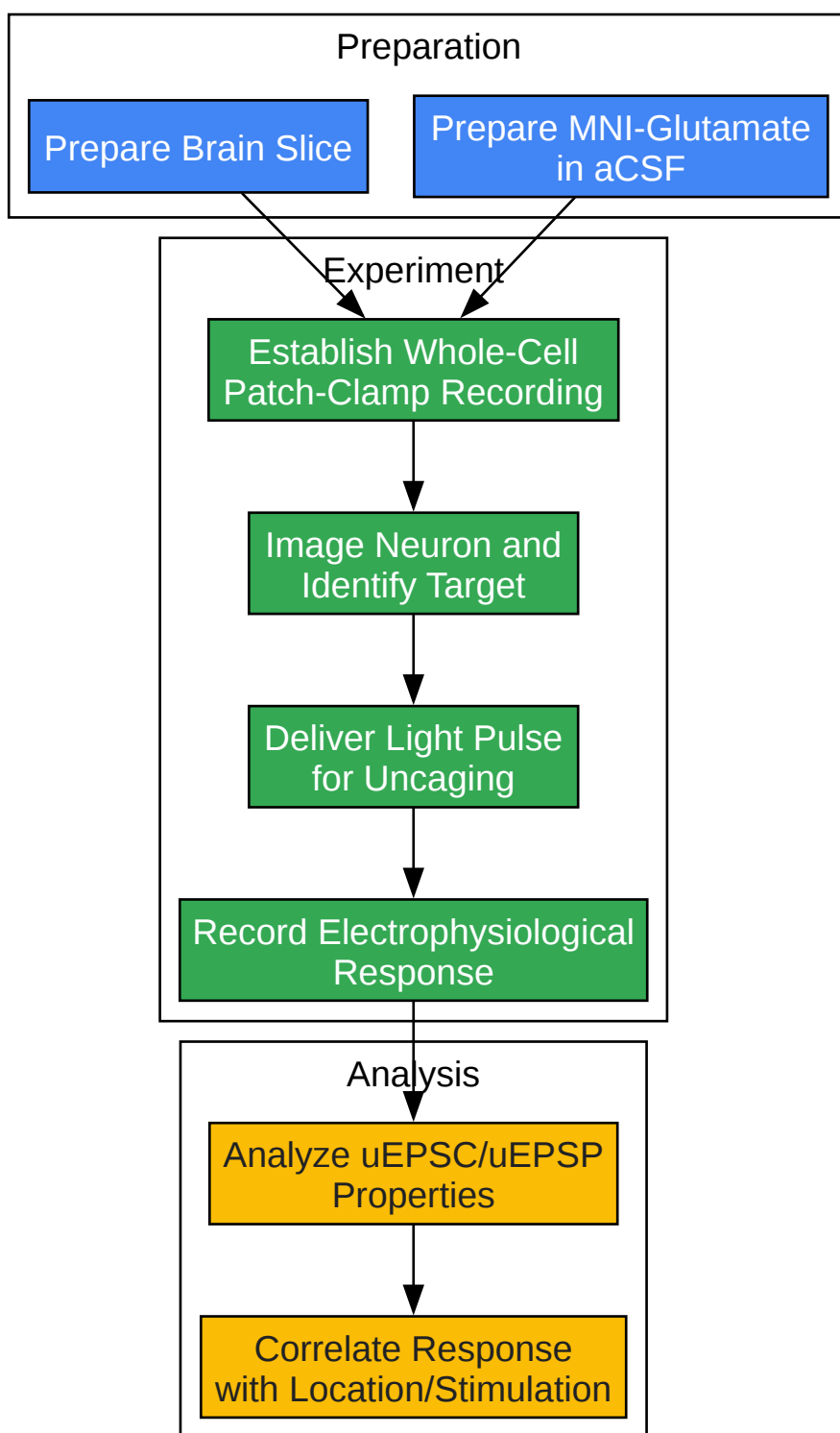
Signaling Pathway



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Caption: Glutamate signaling pathway initiated by photolysis of **MNI-caged-L-glutamate**.

Experimental Workflow



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Caption: Experimental workflow for combining **MNI-caged-L-glutamate** uncaging with electrophysiology.

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